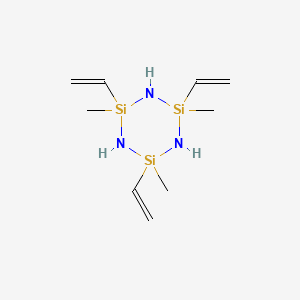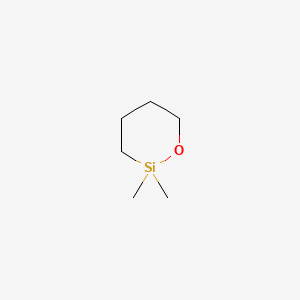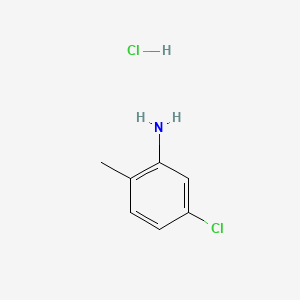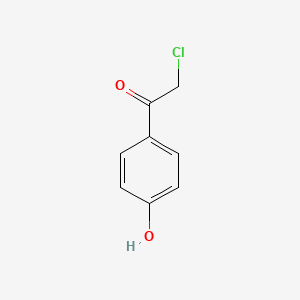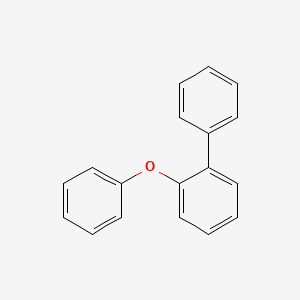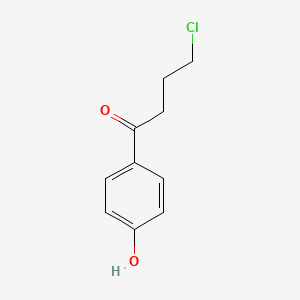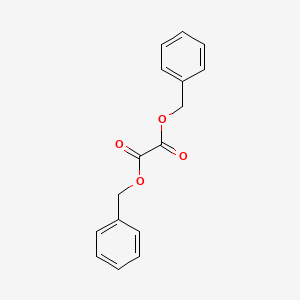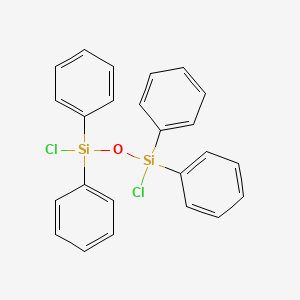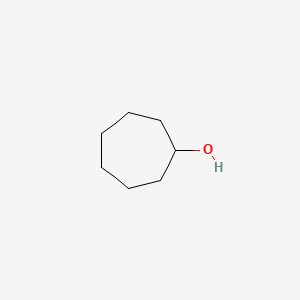
Cycloheptanol
Vue d'ensemble
Description
Cycloheptanol is a significant organic compound that can be defined as a cyclic alcohol. Its structure contains a seven-membered ring of carbon atoms (hence ‘hept’) with a single hydroxyl (-OH) group attached, making it an alcohol .
Synthesis Analysis
The preparation of this compound is typically conducted in a laboratory setting, involving the reduction of cycloheptanone. This reaction is often carried out using sodium borohydride (NaBH4) as a reducing agent in an alcoholic medium .Molecular Structure Analysis
The chemical formula of this compound is C7H14O. It’s characterized by its distinct colorless liquid form under standard conditions .Chemical Reactions Analysis
This compound plays a significant role in organic synthesis, acting as a precursor to various other compounds. It is commonly used as a solvent due to its polar nature and high boiling point .Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 114.19 g/mol. It exhibits a boiling point of around 215 – 217 °C and a melting point of about -1 °C. It’s a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .Applications De Recherche Scientifique
Synthèse Organique
Le cycloheptanol sert de précurseur polyvalent en synthèse organique. Sa structure cyclique à sept chaînons et son groupe hydroxyle en font un matériau de départ idéal pour la synthèse d'une large gamme de produits chimiques. Il est particulièrement utile dans la préparation de composés cycliques et peut subir des réactions telles que l'expansion ou la contraction de cycle, l'oxydation et l'estérification .
Industrie Pharmaceutique
Dans le secteur pharmaceutique, le this compound est utilisé pour la synthèse de principes actifs pharmaceutiques (API). Sa structure permet la création de molécules complexes qui sont essentielles au développement de médicaments. Les chercheurs explorent son utilisation comme élément constitutif de nouveaux médicaments, ce qui pourrait conduire à des traitements pour diverses maladies .
Science des Polymères
Le this compound peut agir comme monomère en science des polymères, contribuant à la production de polymères spécialisés. Ces polymères peuvent avoir des propriétés uniques adaptées aux matériaux haute performance, aux revêtements ou comme composants dans les dispositifs biomédicaux. La capacité du composé à polymériser ouvre des possibilités pour la création de nouveaux types de plastiques durables et biodégradables .
Applications de Solvant
En raison de sa nature polaire et de son point d'ébullition élevé, le this compound est un solvant efficace pour de nombreuses réactions organiques. Il peut dissoudre une large gamme de substances, ce qui est bénéfique dans des processus tels que l'extraction, la cristallisation et la purification. Ses propriétés de solvant sont particulièrement précieuses dans les laboratoires de recherche et la fabrication chimique .
Mesures de Sécurité et de Précaution
La manipulation et l'utilisation du this compound dans la recherche exigent des protocoles de sécurité stricts. Il nécessite l'utilisation d'équipements de protection individuelle pour prévenir tout contact avec la peau et les yeux, et son inflammabilité exige un stockage prudent à l'écart des sources d'inflammation. Comprendre ces mesures de sécurité est crucial pour son application dans tout environnement scientifique .
Impact Environnemental et Élimination
L'impact environnemental du this compound est un domaine d'étude essentiel. Il a le potentiel de former des substances bioaccumulatives, ce qui présente un risque pour la vie aquatique et l'environnement. La recherche sur son devenir environnemental et le développement de méthodes d'élimination sûres sont essentiels pour atténuer tout effet négatif .
Perspectives d'Avenir
L'avenir du this compound dans la recherche scientifique semble prometteur, avec des études en cours sur ses applications en médecine et dans les matériaux avancés. Son potentiel comme matériau de départ pour la synthèse de médicaments innovants et comme composant dans les polymères de nouvelle génération est un sujet d'intérêt majeur dans la communauté scientifique .
Safety and Hazards
Handling cycloheptanol requires certain safety measures and precautions. Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes. Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling this compound . Moreover, this compound may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area .
Orientations Futures
Mécanisme D'action
is a cyclic alcohol, characterized by its seven-membered ring of carbon atoms with a single hydroxyl (-OH) group attached . Its chemical formula is C7H14O . It’s often utilized in the field of organic synthesis and can be used to produce a wide variety of different compounds .
The molecular weight of Cycloheptanol is approximately 114.19 g/mol . It exhibits a boiling point of around 215 – 217 °C and a melting point of about -1 °C . It’s a polar molecule due to the presence of a hydroxyl group, allowing it to form hydrogen bonds and increasing its boiling point compared to hydrocarbons of similar molecular weight .
As with many chemicals, handling this compound requires certain safety measures and precautions. Due to its potentially harmful nature, it’s important to avoid direct contact with the skin and eyes. Use of appropriate personal protective equipment such as gloves, eye protection, and lab coats is recommended when handling this compound . Moreover, this compound may cause respiratory irritation if inhaled, so it’s crucial to ensure adequate ventilation in the work area . Lastly, as this compound is flammable, keep it away from heat, sparks, open flames, and other potential sources of ignition .
This compound can be hazardous to the environment, particularly aquatic life. Due to its ability to form bioaccumulative substances, it can have long-term adverse effects on the environment . Therefore, its disposal must be carried out as per regulatory guidelines to minimize environmental harm .
Propriétés
IUPAC Name |
cycloheptanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c8-7-5-3-1-2-4-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRFMSUKWRQZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074713 | |
| Record name | Cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-41-0 | |
| Record name | Cycloheptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOHEPTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloheptanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cycloheptanol?
A1: this compound has a molecular formula of C7H14O and a molecular weight of 114.19 g/mol.
Q2: What spectroscopic techniques are useful for characterizing this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to characterize this compound. [, , , , ] These techniques provide valuable insights into the compound's structure and bonding.
Q3: How does the 13C NMR spectrum of this compound provide insights into its conformation?
A3: Analysis of the 13C chemical shifts, particularly the well-understood γ effects, aligns with predictions based on the twist-chair conformation, which is theoretically the most stable form for this compound. []
Q4: What is known about the surface activity of this compound?
A4: Studies have demonstrated that this compound exhibits surface activity in ethylene glycol. [] The degree of this lyophobic behavior decreases as temperature rises.
Q5: Can you describe the crystallographic properties of this compound?
A5: this compound exhibits polymorphism, meaning it can exist in multiple crystalline forms. [, ] The simple cubic (SC) phase is notable and has been observed across a range of temperatures and pressures.
Q6: What happens to the dielectric properties of this compound upon solidification?
A6: Interestingly, the magnitude of the first dielectric dispersion region decreases for cyclohexanol and increases for cyclooctanol upon transitioning from a liquid to a solid state. [] This behavior suggests a change in molecular organization, with cyclohexanol potentially forming nonpolar cyclic polymers and cyclooctanol potentially forming chain dimers and trimers in the solid state.
Q7: How does this compound react with tribenzylstannyl hydride?
A7: When reacting with tribenzylstannyl hydride, this compound forms (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol. [, ] This reaction proceeds with high stereoselectivity, favoring the Z isomer.
Q8: What is significant about the structure of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?
A8: X-ray diffraction analysis of this compound reveals an intramolecular coordination between the oxygen atom and the tin atom. [] This interaction creates a five-membered ring, resulting in a distorted trigonal-bipyramidal geometry around the tin atom.
Q9: How do halogens react with (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol?
A9: The reaction with one or two equivalents of halogens (I2, Br2, or ICl) leads to the substitution of one or two benzyl groups, respectively, forming dibenzylhalostannyl or benzyldihalostannyl derivatives. [, ]
Q10: What insights into the reactivity of (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol are gained from the halogenation reactions?
A10: The intramolecular coordination in (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol influences its reactivity. Halogenation preferentially cleaves a benzyl group, likely the apical one in the distorted trigonal-bipyramidal geometry, rather than the vinyl substituent. [] This selectivity suggests the benzyl group is more accessible or susceptible to electrophilic attack.
Q11: What is the role of hydrogen chloride in the gas-phase decomposition of this compound?
A11: Hydrogen chloride acts as a catalyst in the thermal decomposition of this compound in the gas phase. [] This catalytic reaction proceeds through a homogeneous mechanism.
Q12: How does the activation energy for hydrogen chloride-catalyzed decomposition vary with ring size in cyclic alcohols?
A12: Studies have shown a decrease in activation energy with increasing ring-strain energy changes for the hydrogen chloride-catalyzed decomposition of cyclic alcohols. [] This trend suggests that ring strain influences the ease of decomposition.
Q13: Describe the use of this compound in the synthesis of tetracyclic cycloheptanols.
A13: A recent study employed a rhodium-catalyzed intramolecular [4+3] annulation of α-arylalkene-tethered benzocyclobutenols to synthesize tetracyclic cycloheptanols. [] This reaction, proceeding via a C-C and C-H activation cascade, yields dihydrofuran-annulated dibenzocycloheptanols with high diastereo- and enantioselectivity.
Q14: What are the advantages of using palladium nanocatalysts on hydroxyapatite for the oxidation of this compound?
A14: Palladium nanoparticles supported on hydroxyapatite offer a green and efficient approach to oxidizing this compound to cycloheptanone. [] This catalytic system, employing hydrogen peroxide as the oxidant, operates in water, highlighting its environmentally benign nature.
Q15: What are the key features of the samarium diiodide-mediated cyclization reactions involving alkenyl-substituted γ-keto esters?
A15: These reactions provide access to benzannulated cyclooctanol derivatives in good yields and with good stereoselectivity. [] The substitution pattern at the carbonyl group influences whether cyclization yields cyclooctanol or this compound derivatives.
Q16: What applications do this compound derivatives find in pharmaceutical research?
A16: Researchers have explored the antitumor activity of this compound derivatives. [] Specifically, (Z)-1-[2-(tribenzylstannyl)vinyl]-1-cycloheptanol and its benzylhalostannyl derivatives have shown promising activity against P388 cells in mice.
Q17: How is this compound utilized in engine performance studies?
A17: Studies have investigated the impact of this compound as an oxygenated fuel additive in gasoline-ethanol blends for spark ignition engines. [, , , ] These studies assessed the effects on engine performance, emissions, and combustion characteristics.
Q18: What are the findings on the use of this compound in fuel blends?
A18: The addition of this compound to gasoline-ethanol blends has demonstrated an increase in brake thermal efficiency compared to using gasoline alone. [] While there's a slight decrease in CO emissions, HC, and O2 emissions show a moderate increase. Notably, there's an appreciable reduction in CO2 and NOx emissions.
Q19: What is the significance of the two-component system involving this compound and cyclooctanol?
A19: The this compound-cyclooctanol system is unique due to its ability to form a continuous solid solution across a wide range of compositions in the simple cubic phase. [] This characteristic makes it a valuable system for studying the thermodynamics and dynamics of mixed crystals.
Q20: What insights have dielectric spectroscopy studies provided into the dynamics of this compound and its mixtures?
A20: Dielectric spectroscopy reveals the presence of multiple relaxation processes in this compound and its mixtures, indicative of complex molecular motions. [, , ] These studies aid in understanding the dynamics of orientationally disordered phases and glassy states.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


